molecular formula C5H4F2N2O B2699121 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1610543-93-5

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2699121
CAS RN: 1610543-93-5
M. Wt: 146.097
InChI Key: YOPDPXKMBYESFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several fungicides. The exact chemical reactions involved in these processes are not specified in the sources I found .


Physical And Chemical Properties Analysis

The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . Other physical and chemical properties are not specified in the sources I found .

Scientific Research Applications

Anticonvulsant and Analgesic Applications

A study by Viveka et al. (2015) details the design and synthesis of new pyrazole analogues through Knoevenagel condensation reactions. These compounds, derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibited significant anticonvulsant and analgesic activities without displaying toxicity, highlighting their potential therapeutic applications (Viveka et al., 2015).

Antimicrobial and Antioxidant Agents

Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).

Chitosan Schiff Bases for Antimicrobial Activity

Hamed et al. (2020) focused on the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives. These compounds showed selective antimicrobial activity against various bacteria and fungi, indicating their application in developing new antimicrobial materials (Hamed et al., 2020).

Nonlinear Optical (NLO) Materials

Lanke and Sekar (2016) synthesized pyrazole-based D-π-A derivatives for applications in nonlinear optics. These compounds showed high first-order hyperpolarizability, indicating their potential as materials for nonlinear optical applications (Lanke & Sekar, 2016).

Synthesis of Novel Heterocycles

Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, showcasing the versatility of pyrazole derivatives in synthesizing new chemical entities with potential for further biological evaluation (Baashen et al., 2017).

Review on Biological Activities

A review by Abdel-Wahab et al. (2011) compiles the synthesis, reactions, and biological activities of pyrazole-3(4)-carbaldehydes, highlighting their significance in the development of compounds with potential therapeutic applications (Abdel-Wahab et al., 2011).

Future Directions

The successful difluoromethylation of related compounds suggests that “3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde” could have important applications in the agrochemical industry .

properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPDPXKMBYESFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.